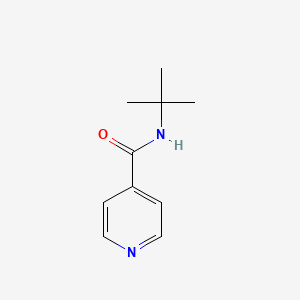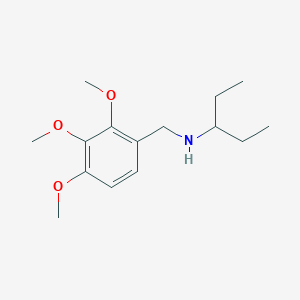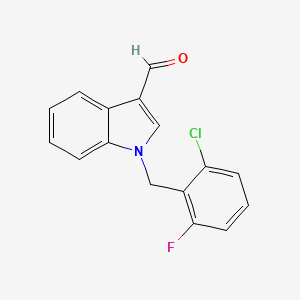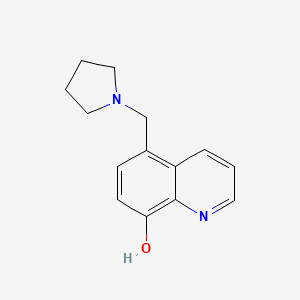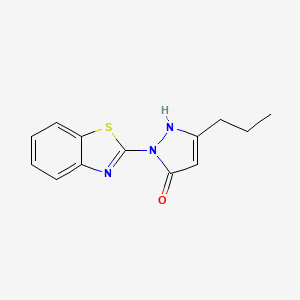
4-Bromo-4'-methoxybenzophenone
Übersicht
Beschreibung
4-Bromo-4'-methoxybenzophenone is a chemical compound of interest in various fields of chemistry and materials science due to its structural features. The bromo and methoxy substituents on the benzophenone backbone influence its reactivity and physical properties.
Synthesis Analysis
Synthesis of derivatives closely related to this compound involves multi-step chemical processes. For instance, methyl 4-bromo-2-methoxybenzoate, a compound with structural similarities, can be synthesized from 4-bromo-2-fluorotoluene through a series of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Additionally, the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid, catalyzed by tungstophosphoric acid supported on MCM-41, has been reported, highlighting an efficient method with high selectivity and conversion rates (Huanhuan Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound is often elucidated using X-ray diffraction and spectroscopic methods, which reveal their crystalline structure and bonding configurations. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was determined, showing the E configuration with respect to the C=N double bonds, providing insight into the spatial arrangement of substituents (Mei-An Zhu & X. Qiu, 2011).
Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives and Antioxidant Activity
Research on bromophenol derivatives, related to 4-Bromo-4'-methoxybenzophenone, has uncovered a variety of compounds with potential applications. For instance, Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, although these compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004). Similarly, Li et al. (2011) identified 19 bromophenols from the same alga, with many showing potent antioxidant activities stronger than traditional controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with bromophenol derivatives, showing high singlet oxygen quantum yield. These properties are significant for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antibacterial Properties
The study by Xu et al. (2003) on bromophenols from Rhodomela confervoides revealed that certain compounds showed significant activity against various strains of bacteria, suggesting potential for antibacterial applications (Xu et al., 2003).
Environmental Applications
Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the relevance of these compounds in environmental monitoring and pollution studies (Negreira et al., 2009).
Synthesis and Chemical Applications
Zhang et al. (2015) presented an efficient method for synthesizing 4-methoxybenzophenone, demonstrating the relevance of these compounds in chemical synthesis and potential industrial applications (Zhang et al., 2015).
Safety and Hazards
4-Bromo-4’-methoxybenzophenone is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
4-Bromo-4’-methoxybenzophenone is a type of benzophenone, which are well known for their phosphorescence Benzophenones are generally known to interact with various biological molecules due to their photoreactive properties .
Mode of Action
The compound is likely to interact with its targets through a mechanism known as the Friedel-Crafts alkylation . This is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group . The compound can also undergo a Friedel-Crafts acylation reaction, which introduces an acyl group (C=O) into the aromatic ring .
Biochemical Pathways
The compound’s photoreactive properties suggest that it may influence pathways related to light-dependent reactions, such as those involved in phosphorescence .
Pharmacokinetics
The compound’s molecular weight, which is an important factor influencing its bioavailability, is reported to be 305167 Da .
Result of Action
Given its photoreactive properties, it may induce changes at the molecular level that could potentially influence cellular processes .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of 4-Bromo-4’-methoxybenzophenone. For instance, its phosphorescence properties have been studied at reduced temperature . Furthermore, the compound’s reactivity can be influenced by the presence of UV light .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54118-75-1 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
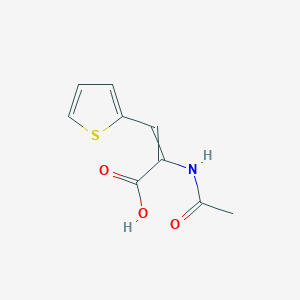
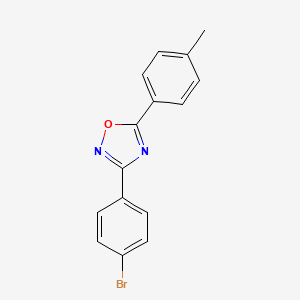


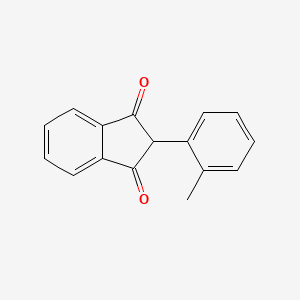
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
